1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride
Description
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ol;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-5-1-4-2-8-9-6(4)7-3-5;/h1-3,10H,(H,7,8,9);1H |
InChI Key |
COPVFHBTBVUEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=NC=C1O.Cl |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reaction from 2-Chloro-3-pyridinecarboxaldehyde
A prominent synthetic route involves the ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride as a catalyst, using dimethylformamide as the solvent. This method was reported in a Chinese patent (CN105801574A) and provides a relatively high yield with mild conditions suitable for scale-up.
Reaction Conditions and Yields:
| Entry | 2-Chloro-3-pyridinecarboxaldehyde (g, mmol) | Hydroxylamine Hydrochloride (g, molar ratio) | Triethylamine (ml) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 20 (141.3) | 10 (1:1) | 100 | 60 | 6 | 43 |
| 2 | 20 (141.3) | 50 (5:1) | 100 | 60 | 8 | 71 |
| 3 | 20 (141.3) | 25 (2.5:1) | 100 | 60 | 8 | 85 |
- The reaction proceeds via ring closure under the catalytic effect of hydroxylamine hydrochloride.
- Triethylamine acts as a base to facilitate the reaction.
- The highest yield (85%) was achieved with a 2.5:1 molar ratio of hydroxylamine hydrochloride to aldehyde, at 60 °C for 8 hours.
- The product obtained is 1H-pyrazolo[3,4-b]pyridine, which can be further converted to the 5-ol hydrochloride salt.
- Physicochemical data for the product include a molecular ion peak at m/z 120 and characteristic ^1H NMR signals at δ 7.2, 8.15, 8.66, and 12.49 ppm (in CDCl3).
- Uses inexpensive and readily available starting materials.
- Mild reaction conditions (60 °C, atmospheric pressure).
- Simple post-reaction workup.
- High chemical yield and environmental compatibility.
- Suitable for industrial scale-up.
Functionalization to 5-hydroxy Derivative and Hydrochloride Salt Formation
While the patent describes preparation of the pyrazolo[3,4-b]pyridine core, the 5-hydroxy substitution is typically introduced via oxidation or hydrolysis steps post ring-closure. The hydrochloride salt is formed by treatment with hydrochloric acid.
Though specific detailed protocols for the hydroxylation and salt formation of this compound are less documented, general synthetic organic chemistry principles apply:
- Hydroxylation at the 5-position can be achieved by controlled oxidation or nucleophilic substitution on appropriate precursors.
- The free base is converted into hydrochloride salt by reaction with HCl in an appropriate solvent (e.g., ethanol or ether).
Alternative Synthetic Routes to Pyrazolo[3,4-b]pyridine Derivatives
Other literature reports related pyrazolo[3,4-b]pyridine derivatives synthesized via hydrazine-mediated cyclization of 2-chloro-3-cyanopyridine or related precursors, followed by functional group transformations.
For example, 3,6-diaryl derivatives were synthesized via:
- Cyclization of 2-chloro-3-cyanopyridine with hydrazine.
- Subsequent halogenation and Suzuki–Miyaura cross-coupling reactions for arylation.
- Deprotection steps to yield the pyrazolo[3,4-b]pyridine core.
Though these methods focus on substituted derivatives, the core ring system preparation shares similarities with the hydroxylated compound’s synthesis.
Derivative Syntheses via Pyrazolo[3,4-b]pyridine-5-carbohydrazide Intermediates
In related research, pyrazolo[3,4-b]pyridine-5-carbohydrazides were prepared from esters using hydrazine hydrate and further elaborated to various heterocyclic derivatives. This approach highlights the versatility of the pyrazolo[3,4-b]pyridine scaffold but is more relevant to derivative synthesis than direct preparation of the 5-ol hydrochloride.
Summary Table of Key Preparation Data
| Method | Starting Material(s) | Key Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Ring closure from 2-chloro-3-pyridinecarboxaldehyde | 2-chloro-3-pyridinecarboxaldehyde | Hydroxylamine hydrochloride, triethylamine | Dimethylformamide | 60 | 6–8 | Up to 85 | Mild, scalable, high yield |
| Hydrazine-mediated cyclization | 2-chloro-3-cyanopyridine | Hydrazine | Various | Variable | Variable | Moderate | For substituted derivatives, not direct 5-ol |
| Functionalization and salt formation | Pyrazolo[3,4-b]pyridine intermediate | HCl, oxidants or hydrolysis agents | Ethanol, others | Ambient | Variable | Not specified | Hydroxylation and salt formation steps |
Chemical Reactions Analysis
Types of Reactions
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a biochemical probe and enzyme inhibitor.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as anti-cancer activity .
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with modifications at positions 3, 5, and 6 significantly altering biological and chemical behavior. Key comparisons include:
Key Observations :
- Position 5 Modifications : The hydroxyl group in the target compound contrasts with esters (e.g., Etazolate) or amines (e.g., 1,3-dimethyl derivative), influencing polarity and target binding .
- Salt Forms : Hydrochloride salts enhance solubility, critical for bioavailability in drug candidates .
Physicochemical Properties and Commercial Availability
- Purity and Pricing : The target compound (CAS 1256818-99-1) is available at 97% purity, priced at ~$648/1g . Comparable compounds like Etazolate hydrochloride are higher in molecular weight and cost, reflecting synthetic complexity .
- Stability : Hydrochloride salts generally exhibit better shelf-life than free bases, though safety data for some derivatives (e.g., 1,3-dimethyl-...-amine dihydrochloride) remain undocumented .
Biological Activity
1H-Pyrazolo[3,4-b]pyridin-5-ol hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₆H₆N₄•HCl and a molecular weight of approximately 174.58 g/mol. Its structure consists of a bicyclic system incorporating both pyrazole and pyridine rings, with a hydroxyl group at the fifth position of the pyrazole ring, enhancing its solubility and biological activity.
Pharmacological Properties
The biological activity of this compound has been explored in various studies, revealing several pharmacological properties:
- Antitumor Activity : Compounds within the pyrazolo[3,4-b]pyridine class have shown promise as antitumor agents. They inhibit cancer cell proliferation through various mechanisms. For instance, derivatives have demonstrated significant antiproliferative effects against several cancer types, including lung, breast, and liver cancers .
- Antimicrobial Properties : Some derivatives exhibit effectiveness against various bacterial strains, indicating potential as antimicrobial agents. The compound's structural features contribute to its ability to interact with microbial targets .
- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which may affect drug metabolism and interactions. This property is crucial for understanding its pharmacokinetics and potential drug-drug interactions.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Cell Cycle Arrest : Studies indicate that compounds derived from this scaffold can induce cell cycle arrest in cancer cells, leading to apoptosis. For example, one study reported that a derivative exhibited an IC₅₀ value of 49.85 µM against A549 lung cancer cells .
- Inhibition of Tumor Growth : Molecular modeling studies suggest that the compound binds effectively to target proteins involved in tumor growth regulation. This interaction is critical for its anticancer efficacy .
Case Studies
Several studies have highlighted the biological efficacy of this compound derivatives:
Q & A
Q. What are the optimal synthetic routes for 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride, and how do reaction conditions influence yield?
Answer:
- Multi-step synthesis : A common approach involves cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl ketones (e.g., 1,1,1-trifluoropentane-2,4-dione) under reflux in xylene, followed by purification via recrystallization .
- Catalytic optimization : FeCl₃·6H₂O (5 mol%) in ionic liquids (e.g., [bmim][BF₄]) enhances cyclization efficiency at 80°C, achieving yields up to 75% .
- Critical factors : Extended reaction times (25–30 hours) and controlled pH during workup (e.g., 5% NaOH for layer separation) minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm proton environments (e.g., NH signals at δ 9.39 ppm) and carbon frameworks .
- XRPD analysis : Peaks at 2θ = 12.5°, 15.8°, and 22.3° (±0.2°) validate crystalline phases .
- Mass spectrometry : ESI-MS (positive mode) detects [M+H]⁺ ions, with deviations <0.05% from theoretical molecular weights .
Advanced Research Questions
Q. How can researchers address solubility challenges in biological assays for this compound?
Answer:
- Buffer formulation : Dissolve in ammonium acetate buffer (15.4 g/L, pH 6.5 adjusted with acetic acid) to stabilize the hydrochloride salt in aqueous media .
- Co-solvent systems : Use DMSO (≤5% v/v) with sonication (30 min) to achieve homogenous dispersions .
- Solubility testing : Conduct phase-solubility studies at 25°C using UV-Vis spectroscopy (λmax ≈ 260 nm) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Batch variability analysis : Compare XRPD patterns and HPLC purity (>98%) across synthesized batches to rule out structural polymorphisms .
- Receptor-binding assays : Use fluorescence-based membrane potential dyes (e.g., FMP) to validate ion channel modulation consistency .
- Meta-analysis : Cross-reference IC₅₀ values from Glide-docking simulations (e.g., enrichment factors >20) with experimental dose-response curves .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?
Answer:
- Substituent screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 5 to enhance TASK-3 channel binding affinity (ΔG < -8 kcal/mol) .
- Diversity-oriented synthesis : Modify the pyridine ring with indole or phenyl groups to evaluate π-π stacking interactions via 2D-NOESY .
- Computational modeling : Use Schrödinger’s Maestro to predict logP and polar surface area (PSA) for blood-brain barrier penetration .
Methodological Troubleshooting
Q. How should researchers mitigate low yields in scaled-up synthesis?
Answer:
Q. What analytical methods validate degradation products under accelerated stability conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH for 14 days, then analyze via LC-MS/MS for hydrolyzed or oxidized byproducts .
- Thermogravimetric analysis (TGA) : Monitor mass loss at 150–200°C to detect hydrate formation .
Data Reproducibility and Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
